(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core, substituted with methoxyphenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl groups via Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions. The reaction conditions usually require the use of strong acids or Lewis acids as catalysts, along with controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to modify the tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups yields quinones, while reduction of the core structure can lead to different tetrahydropyrrolo derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to modulate specific molecular pathways could lead to the development of new treatments for diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[(3,5-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The uniqueness of (3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one lies in its specific substitution pattern and stereochemistry. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-[(3-methoxyphenyl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-26-17-6-4-5-15(9-17)11-23-13-18-21(14-23)29-22(25)24(18)12-16-7-8-19(27-2)20(10-16)28-3/h4-10,18,21H,11-14H2,1-3H3/t18-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHISRQNHDNFT-GHTZIAJQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3CN(CC3OC2=O)CC4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2[C@H]3CN(C[C@H]3OC2=O)CC4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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